molecular formula C16H31N B1426841 N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine CAS No. 1086385-03-6

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine

Cat. No. B1426841
CAS RN: 1086385-03-6
M. Wt: 237.42 g/mol
InChI Key: YIZHBIVSGXFFCC-UHFFFAOYSA-N
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Description

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine, commonly known as DMCHA, is a chemical compound that belongs to the class of cyclohexylamines. DMCHA has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis.

Scientific Research Applications

Comprehensive Analysis of “N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine” Applications

Drug Bioavailability Enhancement: The conjugation of drugs with lipoamino acids (LAAs) can significantly improve drug bioavailability. This is achieved by providing steric protection from enzymatic degradation, increasing lipophilicity, and enhancing passive membrane diffusion. “N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine” can be used to introduce the LAA moiety into a peptide, which is a crucial step in the development of new pharmaceuticals .

Solid-Phase Peptide Synthesis: In the field of peptide synthesis, the stability of the N-Dde group to both acidic and basic conditions makes it a valuable asset. Its easy removal by hydrazine or hydroxylamine has led to its incorporation into many solid-phase methodologies, facilitating the synthesis of complex peptides .

Steric Protection in Medicinal Chemistry: The structure of “N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine” offers steric protection to the functional groups in medicinal compounds. This protection is essential during the synthesis of sensitive molecules that might otherwise be degraded or react undesirably .

Lipophilicity Modulation: Modifying the lipophilicity of a compound is a common strategy to alter its pharmacokinetic properties. The introduction of “N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine” into a molecule can increase its lipophilic character, potentially leading to better absorption and distribution within the body .

Organic Synthesis Intermediate: As an intermediate in organic synthesis, this compound can be used to prepare other complex molecules. Its unique structure allows for the introduction of cyclohexyl groups into various chemical entities, which can be beneficial in synthesizing new materials or drugs .

Chemical Research and Development: In R&D, “N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine” serves as a starting point for the development of new compounds. Its versatility in reactions makes it a valuable tool for chemists exploring novel synthetic pathways .

Material Science Applications: The compound’s robustness under various conditions makes it suitable for material science applications, where it can be used to modify the properties of materials or aid in the creation of new materials with desired characteristics .

Educational and Training Purposes: In academic settings, this compound is used to teach advanced organic chemistry concepts, such as steric effects and lipophilicity. It provides a practical example for students to understand the application of these concepts in real-world scenarios .

properties

IUPAC Name

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N/c1-15(2)9-5-13(6-10-15)17-14-7-11-16(3,4)12-8-14/h13-14,17H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZHBIVSGXFFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC2CCC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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